

Application Note and Protocol: Conjugation of C₁₇H₁₅F₂N₃O₄ to Antibodies using Amine-Reactive Chemistry

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Compound of Interest

Compound Name: C₁₇H₁₅F₂N₃O₄

Cat. No.: B15173624

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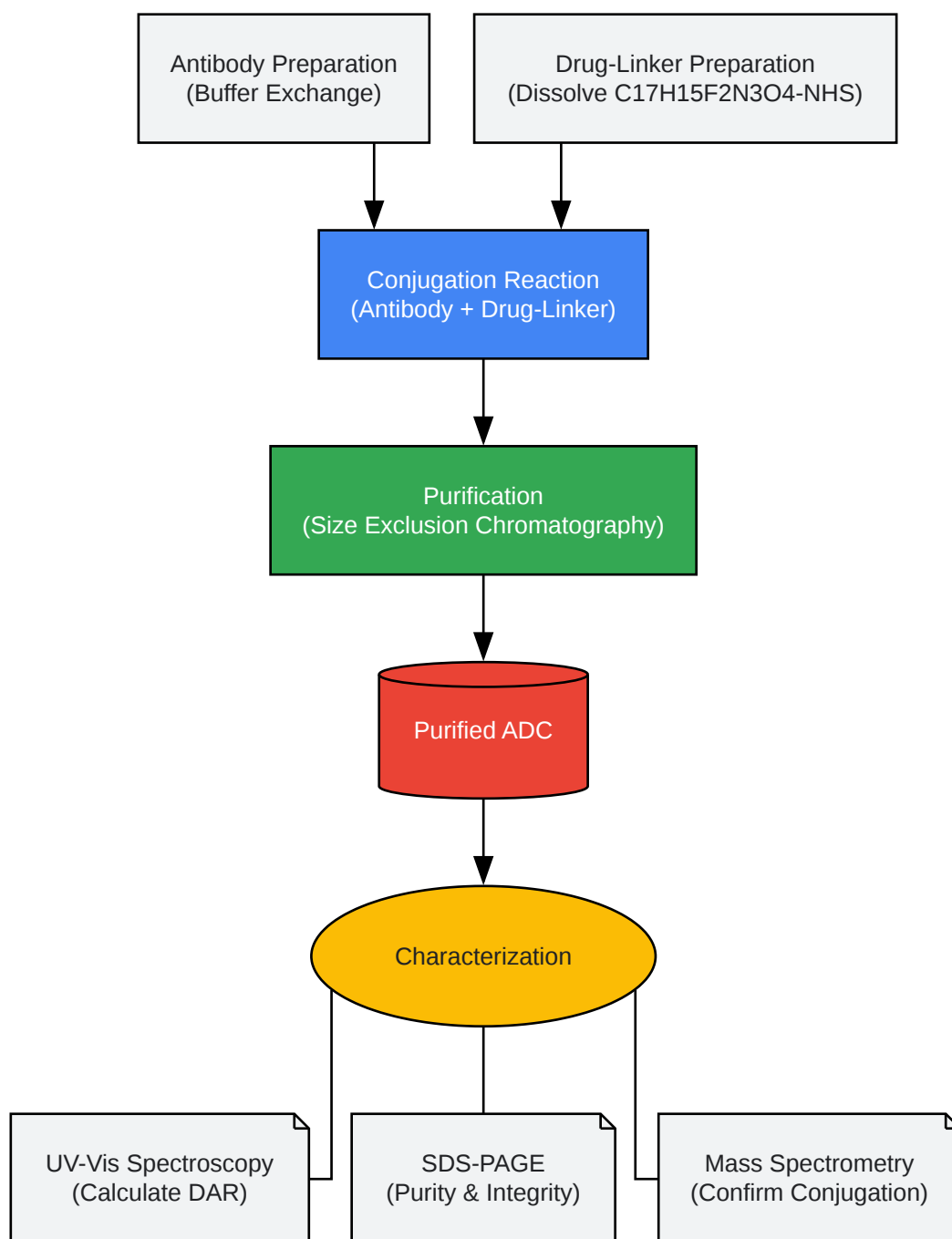
Audience: Researchers, scientists, and drug development professionals.

Abstract: Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule.^[1] This document provides a detailed protocol for the conjugation of a novel small molecule, designated by its molecular formula **C₁₇H₁₅F₂N₃O₄**, to a monoclonal antibody. The described method utilizes N-hydroxysuccinimide (NHS) ester chemistry to target primary amines on lysine residues of the antibody, a robust and widely used strategy for generating ADCs.^{[2][3][4][5]} The protocol covers antibody preparation, the conjugation reaction, purification of the resulting ADC, and essential characterization techniques to determine the drug-to-antibody ratio (DAR).

Principle of the Method

The conjugation protocol is based on the reaction between an amine-reactive NHS ester and the primary amines of lysine residues on the antibody. The ε-amino group of lysine acts as a nucleophile, attacking the NHS ester of the drug-linker complex. This reaction forms a stable, covalent amide bond, linking the small molecule to the antibody.^{[5][6]} The pH of the reaction is maintained between 7.2 and 8.5 to ensure the primary amines are deprotonated and thus sufficiently nucleophilic, while minimizing the hydrolysis of the NHS ester.^[7]

Experimental Workflow



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Caption: Workflow for antibody-drug conjugation and characterization.

Materials and Reagents

- Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

- **C17H15F2N3O4**-NHS ester (henceforth "Drug-Linker")
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Reaction Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0
- Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[8]
- Spectrophotometer (UV-Vis)
- SDS-PAGE gels and reagents
- Mass Spectrometer

Detailed Experimental Protocol

Antibody Preparation (Buffer Exchange)

The antibody must be in an amine-free buffer for the conjugation to be efficient. Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS ester.

- If the antibody is in an incompatible buffer, perform a buffer exchange into PBS (pH 7.4).
- This can be achieved using a desalting column or dialysis. For small volumes, a spin desalting column is efficient.
- Determine the concentration of the antibody solution by measuring the absorbance at 280 nm (A₂₈₀). Use the known extinction coefficient of the antibody for an accurate calculation.

Preparation of Drug-Linker Stock Solution

The NHS ester is moisture-sensitive and should be handled accordingly.

- Immediately before use, dissolve the Drug-Linker in anhydrous DMSO to a final concentration of 10 mM.
- Vortex briefly to ensure complete dissolution.

Conjugation Reaction

This protocol aims for a Drug-to-Antibody Ratio (DAR) of approximately 4:1, a common target for lysine-based conjugations. The molar excess of the Drug-Linker may need to be optimized for different antibodies.

- Dilute the prepared antibody with the Reaction Buffer (pH 8.0) to a final concentration of 5 mg/mL.
- Add a 10-fold molar excess of the 10 mM Drug-Linker stock solution to the antibody solution. Add the DMSO solution dropwise while gently vortexing to prevent precipitation.
- Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

Purification of the Antibody-Drug Conjugate

Purification is necessary to remove unconjugated Drug-Linker and any reaction byproducts. Size exclusion chromatography is an effective method for this separation based on molecular weight.^{[8][9][10]}

- Equilibrate a desalting column (e.g., Sephadex G-25) with PBS (pH 7.4) according to the manufacturer's instructions.
- Load the entire conjugation reaction mixture onto the equilibrated column.
- Elute the ADC with PBS (pH 7.4). The ADC, being a large molecule, will elute first, while the smaller, unconjugated Drug-Linker will be retained longer.
- Collect the fractions containing the purified ADC. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.
- Pool the fractions containing the purified ADC.

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

The average number of drug molecules conjugated to each antibody can be estimated using UV-Vis spectroscopy, provided the drug has a unique absorbance maximum separate from the antibody's absorbance at 280 nm.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Measure the absorbance of the purified ADC solution at 280 nm (A_{280}) and at the wavelength of maximum absorbance for the drug ($\lambda_{\text{max_drug}}$).
- Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the following equations, which correct for the drug's contribution to the A_{280} reading:
 - Correction Factor (CF) = $A_{280_drug} / A_{\lambda_{\text{max_drug}}}$
 - Corrected A_{280} = $A_{280_ADC} - (A_{\lambda_{\text{max_ADC}}} * CF)$
 - Antibody Concentration (M) = $\text{Corrected } A_{280} / \epsilon_{\text{mAb_280}}$
 - Drug Concentration (M) = $A_{\lambda_{\text{max_ADC}}} / \epsilon_{\text{drug_}\lambda_{\text{max}}}$
 - DAR = $[\text{Drug}] / [\text{Antibody}]$

Where:

- $\epsilon_{\text{mAb_280}}$ is the molar extinction coefficient of the antibody at 280 nm.
- $\epsilon_{\text{drug_}\lambda_{\text{max}}}$ is the molar extinction coefficient of the drug at its λ_{max} .

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity, integrity, and potential aggregation of the ADC.

- Run samples of the unconjugated antibody and the purified ADC on an SDS-PAGE gel under both reducing and non-reducing conditions.
- Stain the gel (e.g., with Coomassie Blue) and compare the bands. The ADC bands should migrate slightly higher than the unconjugated antibody due to the added mass of the drug-linker. The absence of significant fragmentation or aggregation bands indicates a successful conjugation process.

Mass Spectrometry

For a more precise determination of the DAR and its distribution, mass spectrometry (e.g., LC-MS) can be employed. This technique can resolve different drug-loaded species (DAR 0, 1, 2, etc.) and confirm the successful conjugation.

Quantitative Data Summary

The following table presents hypothetical data from a successful conjugation experiment.

Parameter	Value
Initial Antibody Concentration	5.0 mg/mL
Final ADC Concentration	4.5 mg/mL
ADC Absorbance at 280 nm (A280)	1.35
ADC Absorbance at Drug λ_{max} (340 nm)	0.25
Antibody Molar Extinction Coefficient ($\epsilon_{\text{mAb}_{280}}$)	210,000 M ⁻¹ cm ⁻¹
Drug Molar Extinction Coefficient ($\epsilon_{\text{drug}_{340\text{nm}}}$)	15,000 M ⁻¹ cm ⁻¹
Drug Correction Factor at 280 nm	0.20
Calculated Drug-to-Antibody Ratio (DAR)	3.9

Troubleshooting

- Low DAR: Increase the molar excess of the Drug-Linker in the reaction. Ensure the antibody buffer is free of amines and the pH of the reaction buffer is optimal.
- High DAR / Aggregation: Decrease the molar excess of the Drug-Linker. Reduce the reaction time or temperature. Ensure efficient removal of unreacted drug during purification.
- Precipitation during reaction: Add the DMSO stock of the Drug-Linker more slowly while stirring. The final concentration of DMSO should ideally not exceed 10% (v/v).

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